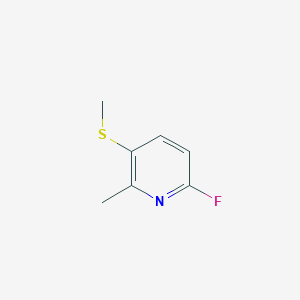

6-Fluoro-2-methyl-3-(methylthio)pyridine

Description

General Context of Fluorinated Heterocycles in Academic Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms for the synthesis of future drugs, with approximately 85% of bioactive compounds featuring such moieties. tandfonline.comrsc.org The strategic introduction of fluorine into these organic molecules has become a cornerstone of modern medicinal chemistry. tandfonline.com This is because fluorine, the most electronegative element, can profoundly alter a molecule's physical, chemical, and biological properties.

The inclusion of fluorine atoms or fluorinated groups often leads to enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and improved binding affinity to target proteins. rsc.orgmdpi.com Consequently, fluorinated heterocycles are a prominent feature in many FDA-approved drugs that represent significant therapeutic innovations. tandfonline.com The versatility and importance of these compounds are demonstrated by the wide range of biological targets and therapeutic areas they cover, including oncology, infectious diseases, and diagnostics. tandfonline.com The development of new and more efficient methods for introducing fluorine into organic compounds remains an active and challenging area of research. researchgate.net

Importance of Pyridine (B92270) Scaffolds in Chemical and Biological Investigations

The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry and drug design. rsc.org It is an isostere of benzene (B151609) and is found in numerous important natural products, including vitamins and alkaloids. rsc.org The presence of the nitrogen atom imparts unique properties, such as basicity, water solubility, and the ability to form hydrogen bonds, making the pyridine moiety a key component in over 7,000 existing drug molecules. rsc.org

Pyridine-based structures are integral to a wide array of FDA-approved pharmaceuticals with diverse therapeutic applications. nih.govresearchgate.net Examples include drugs for tuberculosis (isoniazid), HIV/AIDS (delavirdine), cancer (crizotinib), and arthritis (piroxicam). nih.gov The adaptability of the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune pharmacological parameters to enhance potency, improve metabolic stability, and increase bioavailability. researchgate.netenpress-publisher.com This versatility ensures that pyridine and its derivatives will continue to be essential building blocks in the discovery of new therapeutic agents. rsc.orgresearchgate.net

Role of Methylthio Groups in Modulating Chemical Reactivity and Biological Interactions

The thioether functional group, and specifically the methylthio (-SCH₃) group, plays a crucial role in medicinal chemistry. researchgate.net Thioethers are found in a number of FDA-approved drugs and are recognized for their ability to influence a molecule's properties. nih.gov The sulfur atom in a thioether is a weak nucleophile and can participate in unique interactions with biological targets. taylorandfrancis.com

Incorporating a methylthio group can improve pharmacokinetic effects and bioavailability. researchgate.net One of the key chemical features of the thioether group is its susceptibility to oxidation. It can be oxidized to the corresponding sulfoxide (B87167) and then to a sulfone. This transformation from a relatively non-polar thioether to a highly polar sulfone can dramatically alter the molecule's properties and is a strategy used in the design of ROS-responsive drug delivery systems. taylorandfrancis.com Furthermore, the methylthio group can act as a synthetic handle, allowing for further molecular elaboration, or as a directing group in certain chemical reactions.

Overview of Research Directions for 6-Fluoro-2-methyl-3-(methylthio)pyridine and Related Compounds

This compound is a specialized chemical building block used in research and development, particularly within the pharmaceutical and agrochemical sectors. Its structure combines the key features discussed above: a fluorinated pyridine scaffold and a reactive methylthio group. While specific, in-depth studies focusing solely on this compound are not prevalent in public literature, its value lies in its potential as a precursor for more complex molecules.

Research involving this compound and its close relatives likely proceeds in several directions:

Synthesis of Analog Libraries: It serves as a starting material for creating collections of related compounds. The fluorine atom at the 6-position and the methylthio group at the 3-position are sites for chemical modification. For instance, the fluorine can undergo nucleophilic aromatic substitution, while the methylthio group can be oxidized.

Oxidation to Sulfones and Sulfoxides: A primary research application is the oxidation of the methylthio group to the corresponding methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group. uni.lu The resulting 6-fluoro-2-methyl-3-(methylsulfonyl)pyridine, for example, would have significantly different electronic and solubility properties, potentially leading to novel biological activity. This strategy is common in drug discovery, as seen in the synthesis of COX-2 inhibitors. google.com

Cross-Coupling Reactions: The pyridine ring, activated by the fluorine atom, can be a substrate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds to build molecular complexity.

In essence, this compound is a versatile intermediate, enabling chemists to explore new chemical space by systematically modifying its functional groups to develop novel candidates for biological screening.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1204336-74-2 | fluorochem.co.uksigmaaldrich.com |

| Molecular Formula | C₇H₈FNS | sigmaaldrich.comaaronchem.com |

| Molecular Weight | 157.21 g/mol | sigmaaldrich.com |

| IUPAC Name | 6-fluoro-2-methyl-3-(methylsulfanyl)pyridine | fluorochem.co.uksigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | YATNMHZPENYDDQ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-fluoro-2-methyl-3-(methylsulfonyl)pyridine |

| Benzene |

| Crizotinib |

| Delavirdine |

| Isoniazid |

| Piroxicam |

An exploration of the synthetic routes toward this compound and its structural analogs reveals a variety of chemical strategies. These methodologies focus on the introduction of key functional groups—fluorine and methylthio moieties—onto a pre-existing pyridine ring, or the construction of the pyridine nucleus from acyclic precursors already bearing these substituents.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methyl-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNS/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATNMHZPENYDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation Techniques for 6 Fluoro 2 Methyl 3 Methylthio Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 6-Fluoro-2-methyl-3-(methylthio)pyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular framework and electronic environment can be assembled.

Proton NMR (¹H-NMR) Methodologies

In ¹H-NMR analysis of this compound, specific chemical shifts (δ) and coupling constants (J) are anticipated for the distinct proton environments. The aromatic region would feature two signals corresponding to the protons on the pyridine (B92270) ring. The proton at position 4 is expected to show a doublet of doublets due to coupling with the proton at position 5 and the fluorine at position 6. The proton at position 5 would similarly appear as a doublet of doublets, coupling to the proton at position 4 and the fluorine atom. The methyl group attached to the pyridine ring at position 2 and the methyl group of the methylthio substituent at position 3 would each produce a singlet in the aliphatic region of the spectrum.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 7.0 - 7.5 | dd |

| H-5 | 6.7 - 7.2 | dd |

| -CH₃ (at C2) | 2.4 - 2.6 | s |

| -SCH₃ | 2.3 - 2.5 | s |

Note: Predicted values are based on typical ranges for similar substituted pyridines. Actual experimental values may vary.

Carbon-13 NMR (¹³C-NMR) Methodologies

A ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected. The carbon atom bonded to the fluorine (C-6) will exhibit a large coupling constant (¹JCF), appearing as a doublet. The other carbon atoms of the pyridine ring (C-2, C-3, C-4, and C-5) will have characteristic chemical shifts influenced by their substituents. The two methyl carbons will be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 120 - 125 |

| C-4 | 125 - 130 |

| C-5 | 110 - 115 (d, JCF) |

| C-6 | 160 - 165 (d, ¹JCF) |

| -CH₃ (at C2) | 20 - 25 |

| -SCH₃ | 15 - 20 |

Note: Predicted values are based on typical ranges for similar substituted pyridines. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F-NMR) for Characterization of Fluorine Environment

¹⁹F-NMR is a highly sensitive technique for directly observing the fluorine atom. In the case of this compound, the spectrum would show a single resonance for the C-6 fluorine atom. The multiplicity of this signal would be a doublet of doublets, arising from coupling to the adjacent protons at C-5 and C-4, providing further confirmation of the substitution pattern on the pyridine ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignments

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, confirming the connectivity between H-4 and H-5 on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would link the signals of H-4, H-5, and the methyl protons to their respective carbon atoms (C-4, C-5, and the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the entire molecular structure. For instance, correlations would be expected from the C-2 methyl protons to C-2 and C-3, and from the methylthio protons to C-3.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

For this compound, the IR spectrum would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. A strong band corresponding to the C-F stretching vibration would be a key feature, typically observed in the 1200-1350 cm⁻¹ range. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ region. The C-H bending vibrations of the methyl groups would also be present.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-F Stretch | 1200 - 1350 |

| C-S Stretch | 600 - 800 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-S bond, which may be weak in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule, as the measured mass can be matched to a unique molecular formula. For this compound, the theoretical monoisotopic mass can be calculated from the masses of the most abundant isotopes of its constituent elements.

Table 2: Theoretical Isotopic Masses for HRMS Analysis of C₇H₈FNS

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁹F | 18.998403 |

| ¹⁴N | 14.003074 |

| ³²S | 31.972071 |

| Theoretical Monoisotopic Mass [M] | 157.036123 |

| Theoretical Mass of [M+H]⁺ | 158.043948 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the molecular formula C₇H₈FNS.

In mass spectrometry, particularly with techniques like electron ionization (EI), the parent molecule is ionized and often breaks apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure. For this compound, key fragmentation pathways can be predicted based on the stability of the resulting ions.

Common fragmentation patterns for this molecule would likely involve:

Loss of a methyl radical (•CH₃) from the methylthio group to form a stable thienyl-like cation.

Loss of the entire methylthio group (•SCH₃) .

Cleavage of the pyridine ring , although this is generally less favorable due to its aromatic stability.

Rearrangements , which are common in the fragmentation of sulfur-containing compounds.

While specific experimental mass spectra for this compound are not publicly documented, analysis of related structures suggests that the fragmentation would provide clear evidence for the presence and connectivity of the methyl, fluoro, and methylthio substituents on the pyridine core.

Elemental Analysis (CHN, S, F)

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides an empirical formula, which, when combined with the molecular weight from mass spectrometry, can confirm the molecular formula. For this compound (C₇H₈FNS), the theoretical elemental composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 53.48 |

| Hydrogen | H | 1.008 | 5.13 |

| Fluorine | F | 18.998 | 12.08 |

| Nitrogen | N | 14.007 | 8.91 |

| Sulfur | S | 32.06 | 20.40 |

| Total Molecular Weight | 157.21 | 100.00 |

Experimental results from CHNS and fluorine analysis that closely match these theoretical percentages would provide strong evidence for the purity and identity of the compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule, revealing the precise positions of all atoms.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on:

Bond lengths and bond angles.

The planarity of the pyridine ring.

The conformation of the methylthio group relative to the pyridine ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking or C-H···F interactions.

A study on the crystal structures of various fluorinated pyridines has shown that the degree of fluorine substitution can significantly influence the crystal packing, ranging from herringbone to parallel arrangements. figshare.com While no crystal structure for this compound has been reported in the literature, this technique remains the gold standard for unequivocally confirming its solid-state architecture.

Computational and Theoretical Investigations of 6 Fluoro 2 Methyl 3 Methylthio Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecular system. For a molecule such as 6-Fluoro-2-methyl-3-(methylthio)pyridine, these calculations can elucidate its fundamental electronic structure and optimized geometry. While specific computational studies published exclusively on this compound are not readily found in a review of available literature, the methodologies described are standard for analyzing such pyridine (B92270) derivatives. chemscene.com

Density Functional Theory (DFT) has become a ubiquitous method in computational chemistry for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems, including substituted pyridines. The core principle of DFT is that the energy of a system can be determined from its electron density, which is a simpler function to handle than the complex many-electron wavefunction.

For this compound, a DFT approach, commonly using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p), would be employed to perform geometry optimization. This process systematically alters the molecular geometry to find the lowest energy conformation, known as the equilibrium or optimized geometry. The outcome of this calculation provides key structural parameters.

A typical output for geometry optimization includes bond lengths, bond angles, and dihedral angles. While the precise data for this compound is not published, a representative data table for a substituted pyridine is shown below to illustrate the expected results.

Table 1: Illustrative Optimized Geometric Parameters (DFT/B3LYP) (Note: This data is representative for a substituted pyridine and not the actual calculated values for this compound.)

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | C-F | 1.35 Å |

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-CH3 | 1.82 Å |

| Bond Angle | C-S-C | 103.5° |

| Dihedral Angle | F-C-C-S | 179.8° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy.

For a molecule like this compound, ab initio calculations could be used to refine the results obtained from DFT or to benchmark their accuracy. For instance, a single-point energy calculation using a high-level method like CCSD(T) on a DFT-optimized geometry can provide a very accurate electronic energy. While a full geometry optimization with high-level ab initio methods might be computationally expensive, it can be performed to obtain highly reliable structural and electronic data, which is crucial when studying subtle electronic effects or reaction mechanisms.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for 6-Fluoro-2-methyl-3-(methylthio)pyridine and its Derivatives

A primary challenge in the exploration of polysubstituted pyridines lies in their synthesis. Developing efficient, regioselective, and scalable synthetic routes is crucial for generating a library of derivatives for structure-activity relationship (SAR) studies. Traditional methods for pyridine (B92270) synthesis often require harsh conditions and can lack regioselectivity, making the creation of specific isomers like this compound complex. electronicsandbooks.com

Future research must focus on modern synthetic strategies. One-pot multicomponent reactions (MCRs) represent a promising avenue, offering advantages like atom economy, reduced reaction times, and higher yields. nih.govacs.orgacsgcipr.org The development of novel catalysts, including nanocatalysts, can further enhance the efficiency of MCRs for producing polyfunctionalized pyridines. rsc.org Another critical area is the late-stage functionalization of the pyridine core. Techniques such as C-H bond activation and fluorination allow for the direct introduction of functional groups onto a pre-formed pyridine ring, providing a modular approach to creating diverse analogues. acs.orgmdpi.comresearchgate.net For instance, direct C-H fluorination using reagents like AgF₂ has been demonstrated for pyridine compounds, offering a potential pathway for synthesizing fluorinated derivatives. acs.orgacs.org

Research should also explore the comparative efficacy of different energy sources. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields for pyridine synthesis compared to conventional heating methods. nih.govacs.orgresearchgate.net

| Method | Key Features | Typical Reaction Time | Typical Yield | Reference(s) |

| Conventional Heating | Standard refluxing in a solvent like ethanol. | 6–9 hours | 71%–88% | nih.gov, acs.org, researchgate.net |

| Microwave-Assisted MCR | One-pot, multi-component reaction under microwave irradiation. | 2–7 minutes | 82%–94% | nih.gov, acs.org, researchgate.net |

| C-H Activation | Direct functionalization of C-H bonds using metal catalysts (e.g., Pd, Y). | Varies (hours) | Moderate to High | mdpi.com, researchgate.net |

| Late-Stage Fluorination | Introduction of fluorine using reagents like AgF₂. | 15 minutes | ~38% | acs.org |

Advanced Mechanistic Studies of Biological Activities at a Molecular Level

While the synthesis of novel compounds is essential, a deep understanding of their mechanism of action at the molecular level is paramount for rational drug design. For this compound, research should aim to elucidate how its specific structural features contribute to its biological effects. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, while the methylthio group can participate in different interactions within a protein's binding pocket. nih.govnih.gov

Future studies should employ a combination of biochemical assays, structural biology (like X-ray crystallography), and computational modeling to investigate how these derivatives interact with their biological targets. For example, if a derivative is found to be a kinase inhibitor, researchers need to determine its binding mode, identify key hydrogen bonds and hydrophobic interactions, and understand how it induces conformational changes in the enzyme. nih.gov Structure-activity relationship (SAR) analyses are critical to connect specific chemical modifications to changes in biological potency. acs.org Investigating the compound's effect on downstream signaling pathways can further clarify its functional consequences within the cell. spandidos-publications.com For instance, studies on other fluoroaryl-substituted compounds have delved into their ability to induce apoptosis and inhibit specific cellular proteins like Topoisomerase I (Top1) and DDX5. nih.gov

Integration of Cheminformatics and Machine Learning in Compound Design and Prediction

The fields of cheminformatics and machine learning (ML) are revolutionizing drug discovery by enabling rapid, large-scale analysis and prediction. nih.govresearchgate.net These computational tools can significantly accelerate the development of derivatives of this compound. By leveraging large chemical databases, ML models can be trained to predict a compound's biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profile before it is even synthesized. nih.govgithub.com

Future research should focus on developing and applying ML models specifically for pyridine-based scaffolds. These models can screen virtual libraries of thousands of potential derivatives to identify candidates with the highest probability of success. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can establish mathematical relationships between a compound's structural features and its biological activity, providing insights for lead optimization. acs.orgdrugdesign.org Furthermore, ML algorithms can predict the outcomes of chemical reactions, assisting chemists in designing more efficient synthetic routes. rsc.orgyoutube.com This data-driven approach minimizes the trial-and-error nature of traditional drug discovery, saving time and resources.

| ML/Cheminformatics Tool | Application in Drug Discovery | Potential for Pyridine Derivatives | Reference(s) |

| Machine Learning Models | Predict bioactivity, ADMET properties, and reaction outcomes. | Screen virtual libraries to identify promising candidates for synthesis. | nih.gov, github.com, youtube.com |

| QSAR Modeling | Correlate molecular structure with biological activity. | Guide the rational design and optimization of lead compounds. | acs.org, drugdesign.org |

| Virtual Screening | Docking simulations to predict binding affinity to targets. | Identify potential biological targets and prioritize compounds for testing. | nih.gov |

| Pharmacophore Mapping | Identify essential 3D structural features for biological activity. | Design novel compounds that retain key interaction points. | drugdesign.org |

Exploration of Novel Biological Targets for Pyridine-Based Compounds

The pyridine ring is a privileged scaffold known to interact with a wide range of biological targets, most notably protein kinases. nih.govnih.gov Many FDA-approved pyridine-containing drugs are kinase inhibitors used in oncology. nih.govnih.gov A significant future direction for this compound and its analogues is the exploration of both established and novel biological targets.

Kinase families such as PIM, LIM, and RET are attractive targets for cancer therapy, and pyridine derivatives have shown promise as inhibitors. nih.govnih.govacs.orgacs.org Research should screen these compounds against broad panels of kinases to identify potent and selective inhibitors. Beyond well-established oncogenic kinases, emerging targets should also be investigated. These could include kinases involved in inflammatory or neurodegenerative diseases, or non-kinase targets like enzymes involved in epigenetic regulation or protein-protein interaction modulators. spandidos-publications.comnih.gov For example, recent studies have identified that some complex heterocyclic compounds can inhibit targets like DDX5, a DEAD-box helicase, in addition to traditional targets like topoisomerases. nih.gov Identifying novel targets would open up new therapeutic avenues for this class of compounds.

| Target Class | Specific Examples | Therapeutic Area | Reference(s) |

| Protein Kinases | PIM-1, AKT/mTOR, LIMK, RET, VEGFR-2 | Cancer, Inflammation | acs.org, nih.gov, acs.org, spandidos-publications.com, rsc.org |

| Topoisomerases | Topoisomerase I | Cancer | nih.gov |

| Helicases | DDX5 | Cancer | nih.gov |

| Glucocorticoid Modulating Enzymes | 11β-HSD1 | Diabetes, Metabolic Disorders | nih.gov |

Sustainable Synthesis and Green Chemistry Approaches

The principles of green chemistry are becoming increasingly important in pharmaceutical development to minimize environmental impact and improve safety and efficiency. Future research on the synthesis of this compound and its derivatives must incorporate these principles.

This involves moving away from hazardous solvents, reducing waste, and using energy-efficient processes. As mentioned, multicomponent reactions (MCRs) are inherently greener than multi-step syntheses as they reduce the number of operations and purification steps. nih.govacsgcipr.org The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, should be prioritized. researchgate.netacs.org Microwave-assisted synthesis is a key green technology that aligns with these goals by drastically reducing energy consumption and reaction times. acs.orgresearchgate.net The development and use of recyclable catalysts, such as magnetic nanoparticles, can also contribute to a more sustainable synthetic process. The challenge lies in adapting these green methods to the specific requirements of synthesizing a complex, polysubstituted heterocycle containing fluorine and sulfur, which may require specialized reaction conditions.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-2-methyl-3-(methylthio)pyridine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine core. For fluorination, potassium fluoride (KF) in dimethyl sulfoxide (DMSO) is a common fluorinating agent, as demonstrated in analogous fluoropyridine syntheses . Methylthio group introduction may employ nucleophilic substitution using methylthiolate under inert conditions. Optimization involves varying temperature (80–120°C), solvent polarity, and stoichiometric ratios of reagents. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: and NMR can confirm substituent positions and electronic environments. The fluorine atom induces deshielding in adjacent protons, while the methylthio group appears as a singlet near δ 2.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., CHFNS: calc. 202.02 g/mol).

- X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms regiochemistry, as shown in structurally related pyridine derivatives .

Q. How should researchers address stability and storage challenges for this compound?

Methodological Answer: The compound’s stability depends on its sensitivity to light, moisture, and oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates handling, while aqueous solutions should be avoided due to potential hydrolysis of the methylthio group . Periodic stability assays via NMR or HPLC are advised to detect degradation.

Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?

Methodological Answer: Initial screens include:

- Enzyme Inhibition Assays: Target enzymes (e.g., kinases) using fluorescence-based or colorimetric readouts.

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Molecular Docking: Predict binding affinity to proteins with fluorophilic pockets, leveraging computational tools like AutoDock Vina .

Q. What are common synthetic pitfalls, such as byproduct formation, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation: Competing fluorination at unintended positions or oxidation of the methylthio group. Use regioselective directing groups (e.g., boronic esters) during synthesis.

- Mitigation: Optimize reaction time to prevent over-fluorination and employ reducing agents (e.g., NaSO) to stabilize thioether groups .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the methylthio group in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- DFT Calculations: Model transition states to assess electronic effects of the methylthio group on reaction pathways. Studies on analogous compounds suggest that electron-withdrawing substituents accelerate nucleophilic attack .

Q. What computational strategies predict the compound’s reactivity in complex reaction systems?

Methodological Answer:

- Database Mining: Use REAXYS and PISTACHIO databases to identify analogous reactions and extract kinetic parameters.

- Machine Learning: Train models on pyridine derivative reactivity datasets to predict regioselectivity in multi-step syntheses .

Q. How should researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer:

- Meta-Analysis: Compare IC values and binding modes of fluoro, chloro, and methylthio analogs using PubChem BioAssay data.

- Structural-Activity Relationship (SAR) Studies: Systematically vary substituents and correlate changes with bioactivity. For example, the fluoro group’s electronegativity may enhance target binding compared to bulkier substituents .

Q. What advanced techniques characterize its adsorption behavior on catalytic surfaces?

Methodological Answer:

Q. How do electronic properties of this compound compare to its halogenated analogs in catalytic applications?

Methodological Answer:

- Cyclic Voltammetry: Measure redox potentials to compare electron-donating/withdrawing effects. The methylthio group’s +M effect may stabilize radical intermediates differently than chloro or bromo analogs.

- Catalytic Screening: Test in cross-coupling reactions (e.g., Suzuki-Miyaura) to evaluate ligand efficiency. Fluorine’s electronegativity often improves catalyst turnover rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.